

physicochemical properties of 6-Fluoroquinoline-2-carbaldehyde

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Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carbaldehyde

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An In-depth Technical Guide to **6-Fluoroquinoline-2-carbaldehyde**: Properties, Synthesis, and Applications

Introduction

6-Fluoroquinoline-2-carbaldehyde is a pivotal heterocyclic building block in modern medicinal and materials chemistry. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it combines the unique electronic properties of a fluorine substituent with the reactive potential of an aldehyde functional group. The strategic placement of the fluorine atom at the 6-position is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and binding affinity.^{[1][2]} This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the core physicochemical properties, synthetic methodologies, and key applications of this versatile intermediate, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of **6-Fluoroquinoline-2-carbaldehyde** is essential for its effective handling, reaction design, and application. The molecule's characteristics are defined by the fusion of an aromatic quinoline ring system, an electron-withdrawing fluorine atom, and a reactive carboxaldehyde group.

Structural and Identification Data

The identity and basic properties of **6-Fluoroquinoline-2-carbaldehyde** are summarized below. These identifiers are critical for accurate sourcing and regulatory compliance.

Property	Value	Source(s)
IUPAC Name	6-fluoroquinoline-2-carbaldehyde	[3]
Synonyms	6-Fluoroquinoline-2-carboxaldehyde	[4][5][6]
CAS Number	260430-93-1	[3][4][5]
Molecular Formula	C ₁₀ H ₆ FNO	[3][4][7]
Molecular Weight	175.16 g/mol	[4][5][7]
InChI Key	JDQMJKKGPPPOJ-UHFFFAOYSA-N	[3][4]
SMILES	<chem>O=Cc1nc2ccc(F)cc2c1</chem>	[3][4]

Physical and Chemical Properties

These properties dictate the compound's behavior in various physical states and chemical environments, informing decisions on storage, solvent selection, and reaction conditions.

Property	Value	Notes & Insights	Source(s)
Physical Form	Solid. Appears as a powder ranging from cream to yellow.	The color may vary slightly based on purity.	[4] [8]
Melting Point	113-120 °C	The relatively high melting point is indicative of a stable crystalline lattice structure. The range suggests typical purity levels for a chemical intermediate.	[3] [4] [5]
Boiling Point	318.0 ± 22.0 °C (Predicted)	This is a predicted value; experimental determination may not be feasible due to potential decomposition at high temperatures.	[6]
Solubility	Poorly soluble in water. Soluble in organic solvents.	Quinolines are generally soluble in common organic solvents like methanol, dichloromethane, and DMSO. [9]	[9] [10]
pKa	2.98 ± 0.43 (Predicted)	The quinoline nitrogen is weakly basic. This predicted pKa suggests it will be protonated only under strongly acidic conditions.	[6]

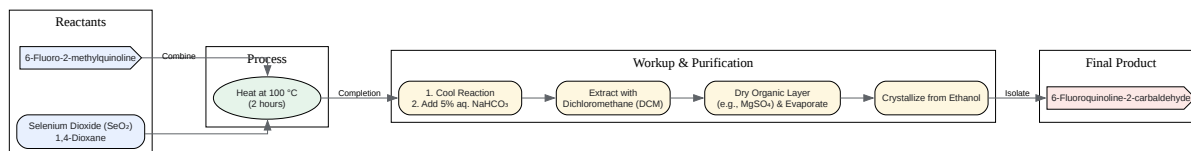
Stability	Moisture sensitive.	Should be stored under inert gas and in a desiccated environment to prevent hydration of the aldehyde or other degradation pathways.	[3][6]
Storage Temperature	2-8°C	Refrigeration is recommended to ensure long-term stability.	[4][6][7]

Synthesis and Purification

The synthesis of **6-Fluoroquinoline-2-carbaldehyde** is a critical process, enabling its availability for further research and development. The most common laboratory-scale synthesis involves the selective oxidation of the corresponding 2-methyl substituted precursor.

Synthetic Workflow: Oxidation of 6-Fluoro-2-methylquinoline

The choice of selenium dioxide (SeO₂) as the oxidizing agent is strategic. It is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to a heteroaromatic ring, to aldehydes. The reaction is typically performed in a high-boiling solvent like 1,4-dioxane to achieve the necessary reaction temperature.



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*Synthetic workflow for **6-Fluoroquinoline-2-carbaldehyde**.*

Detailed Experimental Protocol

This protocol is based on established methodologies for similar transformations.^[11]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 6-fluoro-2-methylquinoline (1.0 eq) and selenium dioxide (2.0 eq) in 1,4-dioxane.
- **Heating:** Heat the reaction mixture to 100 °C and maintain for 2-3 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Extraction:** Once complete, cool the mixture to room temperature. Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Extract the aqueous mixture multiple times with dichloromethane (CH₂Cl₂).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product is purified by crystallization from ethanol to yield the final product as a white or pale yellow solid.^[11]

Self-Validation Insight: The choice of a weak base like NaHCO_3 for the workup is crucial. It neutralizes acidic selenium byproducts without risking side reactions with the aldehyde product, which could occur with stronger bases. The final crystallization step is essential for removing any residual selenium species and achieving high purity.

Chemical Reactivity and Applications

The synthetic utility of **6-Fluoroquinoline-2-carbaldehyde** stems from the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector.

Core Reactivity

The aldehyde functional group can participate in numerous reactions, including:

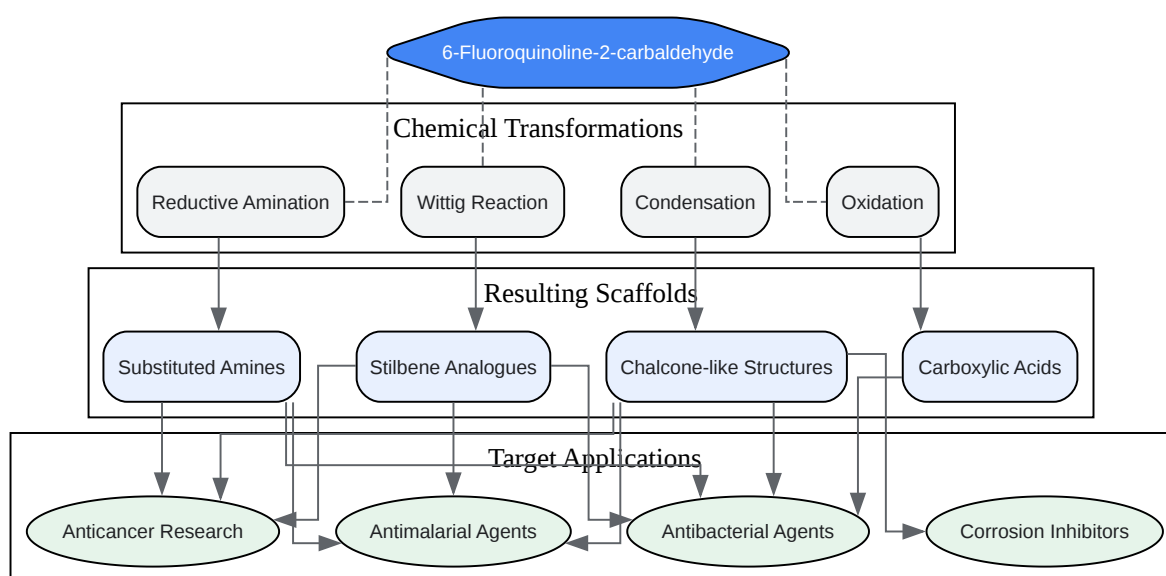
- Reductive Amination: To form secondary and tertiary amines.
- Wittig Reaction: To form alkenes.
- Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form α,β -unsaturated systems.
- Oxidation: To form the corresponding 6-fluoroquinoline-2-carboxylic acid.
- Reduction: To form 6-fluoro-2-quinolinemethanol.

The fluorine atom at the 6-position primarily exerts an electronic effect, influencing the reactivity of the quinoline ring system and providing a key structural feature for biological activity in downstream products.^{[2][12]}

Application as a Pharmaceutical Intermediate

6-Fluoroquinoline-2-carbaldehyde is a key starting material for derivatives with significant therapeutic potential. The fluoroquinolone core is famously associated with a class of broad-spectrum antibiotics.^{[10][12]} While this specific aldehyde is not a direct precursor to common antibiotics like ciprofloxacin, it is used to synthesize novel quinoline-based agents being investigated for various diseases.

- **Antimalarial Agents:** Research has demonstrated that modifying the 2- and 4-positions of the 6-fluoroquinoline scaffold can lead to compounds with potent in vitro and in vivo activity against *Plasmodium falciparum*, the parasite responsible for malaria.[1]
- **Antibacterial Agents:** The molecule is a precursor for synthesizing novel quinoline derivatives tested for their antimicrobial properties against various bacterial strains.[1]
- **Corrosion Inhibition:** Beyond medicine, quinoline derivatives have been studied for their ability to inhibit metal corrosion, suggesting applications in materials science.[1]



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Role as a versatile chemical intermediate in R&D.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of **6-Fluoroquinoline-2-carbaldehyde**. A combination of spectroscopic and chromatographic methods should be employed.

Expected Spectroscopic Data

While a comprehensive, peer-reviewed spectral dataset for this specific molecule is not readily available, its structure allows for expert prediction of its key spectral features.

- ^1H NMR (Proton NMR):
 - Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
 - Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-8.5 ppm). The fluorine at C6 will introduce complex splitting patterns (coupling) to adjacent protons, which can be analyzed to confirm its position.
- ^{13}C NMR (Carbon NMR):
 - Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-200 ppm.[\[13\]](#)
 - Aromatic Carbons: Multiple signals will appear between δ 110-160 ppm. The carbon directly bonded to fluorine (C6) will exhibit a large one-bond coupling constant (^1JCF) of approximately 245-258 Hz, which is a definitive diagnostic peak.[\[2\]](#)
- IR (Infrared) Spectroscopy:
 - C=O Stretch: A strong, sharp absorption band is expected around $1700\text{-}1730\text{ cm}^{-1}$ for the aldehyde carbonyl group.[\[14\]](#)
 - Aromatic C-H Stretch: Peaks will appear just above 3000 cm^{-1} .
 - C-F Stretch: A strong band is expected in the fingerprint region, typically between $1000\text{-}1300\text{ cm}^{-1}$.
- Mass Spectrometry (MS):
 - In techniques like GC-MS with electron ionization (EI), a prominent molecular ion (M^+) peak is expected at $m/z = 175.16$.[\[15\]](#)[\[16\]](#) The fragmentation pattern would likely involve the loss of the -CHO group and other characteristic cleavages of the quinoline ring.[\[16\]](#)

Chromatographic Purity Assessment

- Gas Chromatography (GC): Purity can be assessed by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Commercial suppliers typically guarantee a purity of >96% by GC.[\[8\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity determination, particularly for less volatile compounds or for monitoring reaction progress.

Safety and Handling

Proper handling of **6-Fluoroquinoline-2-carbaldehyde** is essential to ensure laboratory safety.

- Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)[\[5\]](#)
- Precautions:
 - Use in a well-ventilated area or a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.
 - Avoid contact with skin and eyes.[\[1\]](#)

Conclusion

6-Fluoroquinoline-2-carbaldehyde stands out as a high-value intermediate for scientific research, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an ideal starting point for the development of novel therapeutic agents and functional materials. The strategic inclusion of a fluorine atom provides a proven advantage for modulating biological activity, ensuring that this compound will remain a relevant and important tool for chemists and drug discovery professionals.

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